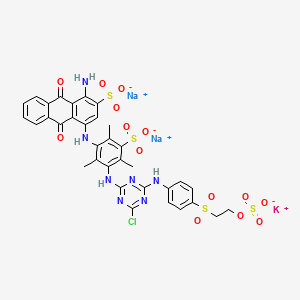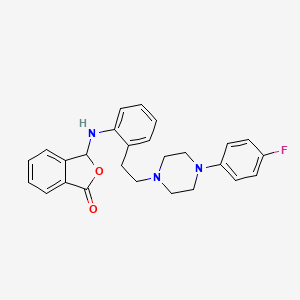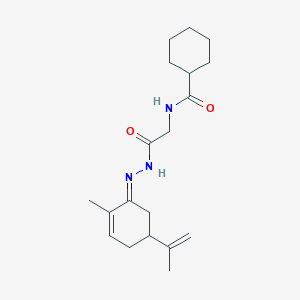
Miy2KK1HF5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid derivatives with ethylamine and other reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce significant quantities of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide include:
N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide analogs: These compounds share a similar core structure but differ in functional groups or substituents.
Cyclohexanecarboxamide derivatives: Compounds with variations in the cyclohexane ring or carboxamide group.
Uniqueness
The uniqueness of N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide lies in its specific structural features and the resulting chemical and biological properties. These properties make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
817190-50-4 |
|---|---|
Molekularformel |
C19H29N3O2 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydrazinyl]-2-oxoethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H29N3O2/c1-13(2)16-10-9-14(3)17(11-16)21-22-18(23)12-20-19(24)15-7-5-4-6-8-15/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,20,24)(H,22,23)/b21-17+ |
InChI-Schlüssel |
UNFXTAWUHDTFQL-HEHNFIMWSA-N |
Isomerische SMILES |
CC\1=CCC(C/C1=N\NC(=O)CNC(=O)C2CCCCC2)C(=C)C |
Kanonische SMILES |
CC1=CCC(CC1=NNC(=O)CNC(=O)C2CCCCC2)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)
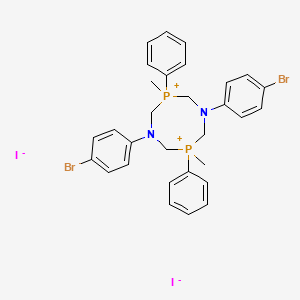

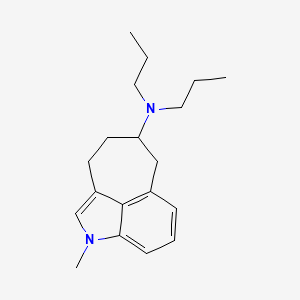
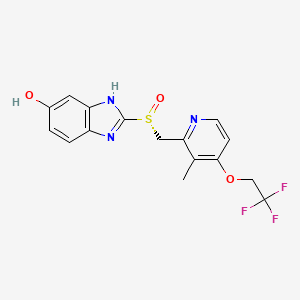
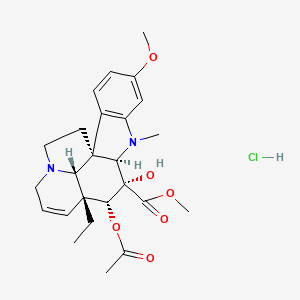


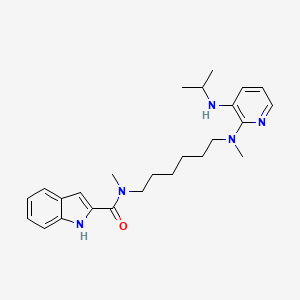
![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
